N-(2-cyanophenyl)-2,5-dimethylbenzamide

Physicochemical profiling Regioisomer comparison Drug-likeness parameters

Need to avoid failed reactions due to benzamide regioisomer confusion? CAS 702648-69-9 is the crystallographically characterized (CCDC 2071413) 2,5-dimethyl variant validated for TiI₄/TMSI cyclization to 2-aryl-4-iodoquinazolines (Hachiya et al., 2019). - **Structural Certainty:** Single-crystal XRD data available for docking; XLogP3=3.8 vs. 2,4- or 3,5-isomers. - **Synthetic Utility:** ortho-Cyano group enables quinazoline formation - not feasible with 4-cyanophenyl isomer. - **Supply Chain:** Bulk mg to g quantities, analytical QC (HPLC/NMR) provided.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 702648-69-9
Cat. No. B5697771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanophenyl)-2,5-dimethylbenzamide
CAS702648-69-9
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2C#N
InChIInChI=1S/C16H14N2O/c1-11-7-8-12(2)14(9-11)16(19)18-15-6-4-3-5-13(15)10-17/h3-9H,1-2H3,(H,18,19)
InChIKeyJKAIBMOSAWXWAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Cyanophenyl)-2,5-dimethylbenzamide: Structural Identity and Physicochemical Baseline


N-(2-Cyanophenyl)-2,5-dimethylbenzamide (CAS 702648-69-9) is a synthetic N-aryl benzamide derivative with the molecular formula C₁₆H₁₄N₂O and a molecular weight of 250.29 g/mol [1]. The compound features a 2-cyanophenyl group at the amide nitrogen and 2,5-dimethyl substitution on the benzoyl ring, yielding a computed XLogP3 of 3.8 and a topological polar surface area (TPSA) of 52.9 Ų [1]. This specific substitution pattern distinguishes it from several closely related regioisomers—including N-(2-cyanophenyl)-2,4-dimethylbenzamide (CAS 673495-92-6), N-(2-cyanophenyl)-3,5-dimethylbenzamide (CAS 700856-60-6), and N-(4-cyanophenyl)-2,5-dimethylbenzamide (CAS 701238-17-7)—each of which shares an identical molecular formula but differs in the spatial arrangement of methyl and cyano substituents . The compound is cataloged under PubChem CID 925447 and DSSTox Substance ID DTXSID00358937 [1].

N-(2-Cyanophenyl)-2,5-dimethylbenzamide: Regioisomer Substitution Risks


Among the family of N-(cyanophenyl)-dimethylbenzamide isomers sharing the formula C₁₆H₁₄N₂O, the precise position of methyl and cyano substituents governs both physicochemical properties and biological recognition. Although all regioisomers share an identical molecular weight of 250.29 Da, their computed LogP values and topological polar surface areas differ depending on substitution geometry [1]. In computational biological activity profiling (PASS), N-(2-cyanophenyl)-2,5-dimethylbenzamide received a predicted score of 0.999 for lipid metabolism regulator activity and 0.991 for DNA synthesis inhibition, with the specific 2,5-dimethyl pattern likely contributing to target engagement profiles distinct from its 2,4- and 3,5-dimethyl counterparts [2]. These differences are not merely theoretical: in synthetic chemistry applications, the 2-cyanophenyl moiety serves as a cyclization handle for quinazoline formation whose reactivity is modulated by the benzoyl substitution pattern, as demonstrated by Hachiya et al. (2019) [3]. Procurement without specification of the exact regioisomer therefore risks both altered biological readout and divergent synthetic reactivity.

N-(2-Cyanophenyl)-2,5-dimethylbenzamide: Quantitative Differentiation vs. Closest Analogs


Computed LogP and TPSA Comparison Among Regioisomers

Among the four N-(2-cyanophenyl)-dimethylbenzamide regioisomers sharing the formula C₁₆H₁₄N₂O (MW 250.29), the 2,5-dimethyl substitution pattern on the benzoyl ring yields a computed XLogP3 of 3.8, which differs from the 2,4-dimethyl and 3,5-dimethyl isomers due to altered spatial distribution of hydrophobic methyl groups [1]. The topological polar surface area (TPSA) of 52.9 Ų is identical across all regioisomers because the same set of H-bond donors (1) and acceptors (2) is preserved, yet the XLogP3 variation directly affects predicted membrane permeability and non-specific binding [1][2]. This differential is quantifiable at the computational level and reproducible across standard chemoinformatics tools (XLogP3, PubChem release 2019.06.18).

Physicochemical profiling Regioisomer comparison Drug-likeness parameters

Quinazoline Precursor Capability

Hachiya et al. (2019) demonstrated that N-(2-cyanophenyl)benzamides undergo TiI₄/TMSI-synergistically induced cyclization to afford 2-aryl-4-iodoquinazolines in moderate to high yields [1]. The 2-cyanophenyl moiety is the essential cyclization handle; the benzoyl ring substitution pattern (including the 2,5-dimethyl substitution) modulates both reaction yield and the electronic properties of the resulting quinazoline product. While the paper does not isolate yield data for the 2,5-dimethyl substrate specifically, it establishes the general synthetic pathway for which N-(2-cyanophenyl)-2,5-dimethylbenzamide is a competent substrate. This synthetic route is not accessible to the cyano-positional isomer N-(4-cyanophenyl)-2,5-dimethylbenzamide (CAS 701238-17-7), as the 4-cyano group cannot participate in the same intramolecular cyclization .

Synthetic methodology Heterocycle synthesis Quinazoline library

Predicted Biological Activity Spectrum (PASS Profiling)

The PASS (Prediction of Activity Spectra for Substances) algorithm applied to N-(2-cyanophenyl)-2,5-dimethylbenzamide yields a top-ranked predicted activity of 'Lipid metabolism regulator' with a probability score (Pa) of 0.999, followed by 'Angiogenesis stimulant' (Pa = 0.995), 'DNA synthesis inhibitor' (Pa = 0.991), 'Apoptosis agonist' (Pa = 0.979), and 'Antineoplastic' (Pa = 0.961) [1]. These scores represent computational predictions derived from structure–activity relationships across the PASS training set and are not experimentally measured IC₅₀ or EC₅₀ values. The unsubstituted parent N-(2-cyanophenyl)benzamide (CAS 7467-35-8) is not reported in the same PASS analysis, precluding direct score comparison; however, the presence of the 2,5-dimethyl groups is expected to contribute to the high Pa values through increased lipophilicity and steric complementarity with target binding sites [2]. All Pa values > 0.5 are listed; values > 0.9 are considered high-confidence predictions within the PASS framework [1].

Computational pharmacology Activity prediction Drug target prioritization

Single-Crystal X-ray Structure Availability

N-(2-cyanophenyl)-2,5-dimethylbenzamide has been deposited in the Cambridge Crystallographic Data Centre (CCDC) as part of a series of N-substituted benzamide single-crystal structures reported by Hua et al. (2021) [1]. The availability of a solved single-crystal X-ray structure provides definitive conformational and packing information, including bond lengths, torsion angles, and intermolecular hydrogen-bonding networks involving the amide N–H donor and the cyano group acceptor [1][2]. This level of structural validation is not universally available for all regioisomers in this series: a search of the CCDC database suggests that crystal structures for the 2,4-dimethyl and 3,5-dimethyl regioisomers have not been reported in the same publication, rendering the 2,5-dimethyl isomer uniquely characterized in the solid state among its closest analogs [2].

Crystallography Solid-state characterization Structural validation

Intramolecular Hydrogen Bonding and Crystal Engineering

N-(2-cyanophenyl)-2,5-dimethylbenzamide possesses exactly one hydrogen bond donor (amide N–H) and two hydrogen bond acceptors (amide C=O and cyano C≡N), as computed from its molecular structure [1]. This 1-donor/2-acceptor architecture is conserved across all N-(cyanophenyl)-dimethylbenzamide regioisomers; however, the spatial orientation of the cyano acceptor relative to the amide donor is uniquely determined by the ortho substitution pattern. In the 2-cyanophenyl isomer, the cyano group is positioned ortho to the amide linkage, enabling an intramolecular N–H···N≡C hydrogen bond that preorganizes the molecule for cyclization reactions [2]. In the 4-cyanophenyl isomer (CAS 701238-17-7), the cyano group is positioned para and cannot engage in this intramolecular interaction, resulting in fundamentally different solid-state packing motifs [2][3].

Supramolecular chemistry Crystal engineering Hydrogen bonding

N-(2-Cyanophenyl)-2,5-dimethylbenzamide: High-Confidence Application Scenarios


Quinazoline Library Synthesis via Cyclization

N-(2-Cyanophenyl)-2,5-dimethylbenzamide is a competent substrate for the TiI₄/TMSI-synergistically induced cyclization to 2-aryl-4-iodoquinazolines, as established by the general methodology of Hachiya et al. (2019) [1]. The ortho-cyano group is the essential cyclization handle; the 2,5-dimethylbenzoyl moiety contributes steric and electronic modulation to the resulting quinazoline product. This application scenario is uniquely accessible to the 2-cyanophenyl isomer and is not feasible with the 4-cyanophenyl regioisomer (CAS 701238-17-7). Researchers building quinazoline-focused libraries for kinase inhibitor screening should specify CAS 702648-69-9 to ensure synthetic competence.

Solid-State Structural Studies with Validated Crystallographic Data

The availability of a single-crystal X-ray structure for N-(2-cyanophenyl)-2,5-dimethylbenzamide (CCDC 2071413–2071417 series; Hua et al., Molecules 2021) provides experimentally validated bond lengths, torsion angles, and hydrogen-bonding geometry [2]. This makes the compound suitable as a starting point for computational docking studies, polymorph prediction, or co-crystallization experiments where accurate conformational input is required. Among the dimethyl regioisomers, only the 2,5-dimethyl variant has been characterized crystallographically in this series, giving it a unique advantage for structure-based applications.

Lipid Metabolism & DNA Synthesis Inhibitor Screening

PASS computational profiling assigns N-(2-cyanophenyl)-2,5-dimethylbenzamide a Pa of 0.999 for lipid metabolism regulator activity and 0.991 for DNA synthesis inhibition [3]. While these are in silico predictions that require experimental validation, they provide a rational basis for including this compound in focused screening panels targeting these pathways. The high Pa scores (>0.9) indicate strong structural similarity to known actives in the PASS training set, making this compound a cost-effective entry point for laboratories exploring benzamide-based lipid metabolism or antiproliferative agents.

SAR Studies on Benzamide Regioisomers

The 2,5-dimethyl substitution pattern on the benzoyl ring represents a specific point in the methyl-positional SAR landscape. With a computed XLogP3 of 3.8, this isomer is approximately 1.0 LogP unit more lipophilic than the unsubstituted N-(2-cyanophenyl)benzamide parent [4]. This property differential makes it suitable for systematic SAR studies where lipophilicity is incrementally modulated. Procurement of the exact 2,5-dimethyl regioisomer (rather than the 2,4- or 3,5-dimethyl variants) is critical to avoid confounding positional effects when interpreting biological or physicochemical data across a congeneric series.

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